Benzeneacetamide, 3,4-dichloro-N-(2,4-diamino-6-quinazolinyl)-

Antifungal susceptibility Cryptococcus neoformans MIC

Benzeneacetamide, 3,4-dichloro-N-(2,4-diamino-6-quinazolinyl)- (CAS 55096-39-4), also referred to as N-(2,4-diaminoquinazolin-6-yl)-2-(3,4-dichlorophenyl)acetamide or DDPQ, is a synthetic small-molecule member of the 2,4-diaminoquinazoline class. This compound features a 2,4-diaminoquinazoline core linked via an acetamido bridge at the 6-position to a 3,4-dichlorophenyl ring, yielding a molecular formula of C16H13Cl2N5O and a molecular weight of 362.2 g/mol.

Molecular Formula C16H13Cl2N5O
Molecular Weight 362.2 g/mol
CAS No. 55096-39-4
Cat. No. B12938492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneacetamide, 3,4-dichloro-N-(2,4-diamino-6-quinazolinyl)-
CAS55096-39-4
Molecular FormulaC16H13Cl2N5O
Molecular Weight362.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)NC2=CC3=C(C=C2)N=C(N=C3N)N)Cl)Cl
InChIInChI=1S/C16H13Cl2N5O/c17-11-3-1-8(5-12(11)18)6-14(24)21-9-2-4-13-10(7-9)15(19)23-16(20)22-13/h1-5,7H,6H2,(H,21,24)(H4,19,20,22,23)
InChIKeyDMFIFRJKTMUJGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzeneacetamide, 3,4-dichloro-N-(2,4-diamino-6-quinazolinyl)- (CAS 55096-39-4): Compound Identity and Procurement Context


Benzeneacetamide, 3,4-dichloro-N-(2,4-diamino-6-quinazolinyl)- (CAS 55096-39-4), also referred to as N-(2,4-diaminoquinazolin-6-yl)-2-(3,4-dichlorophenyl)acetamide or DDPQ, is a synthetic small-molecule member of the 2,4-diaminoquinazoline class [1]. This compound features a 2,4-diaminoquinazoline core linked via an acetamido bridge at the 6-position to a 3,4-dichlorophenyl ring, yielding a molecular formula of C16H13Cl2N5O and a molecular weight of 362.2 g/mol [2]. The 2,4-diaminoquinazoline scaffold is historically associated with dihydrofolate reductase (DHFR) inhibition, but the specific 6-substitution pattern of this compound directs its biological profile toward antifungal applications rather than the antimalarial or antitumor activities typical of many in-class analogs [3].

Why Generic 2,4-Diaminoquinazoline Substitution Is Not Permissible for Benzeneacetamide, 3,4-dichloro-N-(2,4-diamino-6-quinazolinyl)- (CAS 55096-39-4)


Within the 2,4-diaminoquinazoline class, subtle changes to the 6-position substituent radically alter both the biological target spectrum and in vivo efficacy profile. For example, the 5-chloro-6-arylacetamido derivatives described by Hynes and Ashton (1975) exhibit potent antimalarial activity against Plasmodium berghei, while the non-5-chlorinated 6-arylacetamido analogs—including the 3,4-dichlorophenylacetamido variant—lack this antimalarial efficacy [1]. Conversely, CAS 55096-39-4 demonstrates quantifiable antifungal activity against Cryptococcus neoformans that is not shared by the antimalarial-optimized 2,4-diaminoquinazoline congeners such as WR-158,122 (2,4-diamino-6-(2-naphthylsulfonyl)quinazoline) or WR-159,412 (2,4-diamino-6-(5-trifluoromethylphenyl)thioquinazoline) [2]. Even the closely related 4-chloro analog (Benzeneacetamide, 4-chloro-N-(2,4-diamino-6-quinazolinyl)-, CAS 55096-48-5), which differs by only one chlorine atom, has no reported antifungal characterization, making CAS 55096-39-4 uniquely positioned for antifungal research applications within this chemical series [3]. Generic substitution based solely on the 2,4-diaminoquinazoline core therefore carries a high risk of selecting a compound with an entirely divergent activity profile.

Quantitative Differentiation Evidence for Benzeneacetamide, 3,4-dichloro-N-(2,4-diamino-6-quinazolinyl)- (CAS 55096-39-4) Against Closest Analogs


Antifungal MIC Against Cryptococcus neoformans: CAS 55096-39-4 vs. Class-Leading 2,4-Diaminoquinazoline Antimalarials

CAS 55096-39-4 demonstrates a minimum inhibitory concentration (MIC) of approximately 6–8 µg/mL against Cryptococcus neoformans strain 184 by tube dilution method, with fungistatic activity observed at 1–6 µg/mL and fungicidal activity above 6 µg/mL [1][2]. This antifungal activity is absent in the 2,4-diaminoquinazoline antimalarials WR-158,122 and WR-159,412, which were optimized for Plasmodium DHFR inhibition and have no reported anti-Cryptococcus activity [3]. The differentiation is structural: the 3,4-dichlorophenylacetamido side chain at the 6-position, combined with the absence of a 5-chloro substituent, directs the compound toward antifungal rather than antimalarial pharmacology [4].

Antifungal susceptibility Cryptococcus neoformans MIC

In Vivo Efficacy in Murine Cryptococcosis Model: CAS 55096-39-4 Curative Dose 50

In a mouse model of C. neoformans infection, intraperitoneal administration of CAS 55096-39-4 produced a dose-dependent increase in survival, with a calculated curative dose 50 (CD50) based on organ culture clearance of the pathogen [1]. While the exact CD50 value requires retrieval from the full-text publication, the demonstration of in vivo efficacy distinguishes this compound from the vast majority of 6-substituted 2,4-diaminoquinazolines, for which only in vitro DHFR enzyme inhibition data are available [2]. The antimalarial 2,4-diaminoquinazolines WR-158,122 and WR-159,412, despite their potent Plasmodium DHFR inhibition, required co-administration with sulfadiazine to achieve curative outcomes in primate models, highlighting a distinct pharmacodynamic profile [3].

In vivo antifungal efficacy Cryptococcus neoformans CD50

Mechanism of Action: Selective RNA Synthesis Inhibition in C. neoformans

CAS 55096-39-4 (DDPQ) causes an almost immediate inhibition of labeled uridine incorporation into RNA of C. neoformans, while labeled leucine incorporation into protein is inhibited only after a 20-minute lag, indicating a primary block at the level of RNA synthesis with secondary effects on protein synthesis [1]. Manometric studies further demonstrate decreased oxygen uptake in both exogenous and endogenous respiration flasks after 120 minutes of exposure, without evidence of sodium or potassium ion leakage, ruling out membrane damage as the primary mechanism [1]. This mechanistic signature of preferential RNA synthesis inhibition distinguishes DDPQ from classical polyene antifungals (amphotericin B) that act via membrane disruption, and from the antimalarial 2,4-diaminoquinazolines (e.g., WR-158,122) that function as competitive DHFR inhibitors [2][3].

Mechanism of action RNA synthesis inhibition Antifungal mode-of-action

Structural Differentiation from the 4-Chloro Analog: Impact of 3,4-Dichloro vs. 4-Chloro Substitution

The closest structural analog of CAS 55096-39-4 is Benzeneacetamide, 4-chloro-N-(2,4-diamino-6-quinazolinyl)- (CAS 55096-48-5), which differs only by the absence of the 3-chloro substituent on the phenyl ring [1]. The molecular weight difference (362.2 vs. 327.8 g/mol) and the calculated logP shift introduced by the additional chlorine atom predict altered membrane permeability and target binding [1]. While CAS 55096-48-5 has no published biological characterization, the Hynes and Ashton (1975) SAR study demonstrated that halogen substitution pattern on the 6-arylacetamido group profoundly influences DHFR inhibitory potency, with 3,4-dichloro substitution generally yielding different activity profiles compared to mono-substituted analogs [2]. For procurement decisions, the additional chlorine in CAS 55096-39-4 represents a chemically distinct entity with documented antifungal activity that cannot be assumed for the 4-chloro analog.

Structure-activity relationship Chlorine substitution Chemical differentiation

Absence of 5-Chloro Substitution: Differentiation from Antimalarial 2,4-Diaminoquinazoline Leads

The Hynes and Ashton (1975) study of 6-arylacetamido-2,4-diaminoquinazolines established that significant in vivo antimalarial activity against Plasmodium berghei in mice resides primarily with compounds bearing a 5-chloro (or 5-methyl) substituent on the quinazoline ring [1]. CAS 55096-39-4 lacks this 5-chloro substitution, consistent with its absence of antimalarial efficacy and its alternative antifungal activity profile [1][2]. This SAR rule means that CAS 55096-39-4 is excluded from the antimalarial lead space occupied by compounds such as the 5-chloro-6-(3,4-dichlorophenylacetamido)-2,4-diaminoquinazoline, and instead occupies a distinct biological niche as the best-characterized antifungal agent in the 6-arylacetamido-2,4-diaminoquinazoline series [2].

Antimalarial SAR 5-chloro substitution Target selectivity

Highest-Confidence Application Scenarios for Benzeneacetamide, 3,4-dichloro-N-(2,4-diamino-6-quinazolinyl)- (CAS 55096-39-4) Based on Verified Differentiation Evidence


Antifungal Lead Optimization Targeting Cryptococcus neoformans

CAS 55096-39-4 is the only 2,4-diaminoquinazoline derivative with published MIC (6–8 µg/mL) and in vivo CD50 data against C. neoformans [1][2]. Medicinal chemistry teams developing non-polyene, non-azole antifungal leads can use this compound as a validated starting point for SAR expansion, leveraging the known RNA synthesis inhibition mechanism to design analogs with improved potency and pharmacokinetics while maintaining the 3,4-dichlorophenylacetamido pharmacophore.

DHFR-Independent Antifungal Mechanism-of-Action Studies

Unlike the DHFR-targeting 2,4-diaminoquinazolines (WR-158,122, WR-159,412), CAS 55096-39-4 exerts its antifungal effect through rapid inhibition of RNA synthesis without membrane disruption [1][2]. This mechanism is distinct from both polyene antifungals and DHFR-inhibiting antifolates, making the compound a valuable probe for dissecting fungal RNA metabolism pathways and identifying novel antifungal drug targets that bypass DHFR resistance mechanisms [3].

Negative Control for Antimalarial 2,4-Diaminoquinazoline Screening Cascades

Because CAS 55096-39-4 lacks the 5-chloro substituent required for antimalarial activity in the 6-arylacetamido-2,4-diaminoquinazoline series [1], it serves as an ideal negative control compound for antimalarial screening programs. The documented absence of P. berghei suppressive activity, combined with its well-characterized purity and synthesis route, enables researchers to benchmark assay specificity and differentiate genuine antimalarial hits from non-specific 2,4-diaminoquinazoline scaffold effects.

Reference Standard for 3,4-Dichlorophenylacetamido Quinazoline Chemical Identity

As the best-characterized member of the 6-(3,4-dichlorophenylacetamido)-2,4-diaminoquinazoline subclass, CAS 55096-39-4 can serve as an analytical reference standard for identity and purity testing when synthesizing or procuring structurally related analogs [1]. The availability of published synthetic routes, melting point data, and spectroscopic characterization from the Hynes and Ashton (1975) study provides a validated benchmark for quality control in compound management workflows [2].

Quote Request

Request a Quote for Benzeneacetamide, 3,4-dichloro-N-(2,4-diamino-6-quinazolinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.